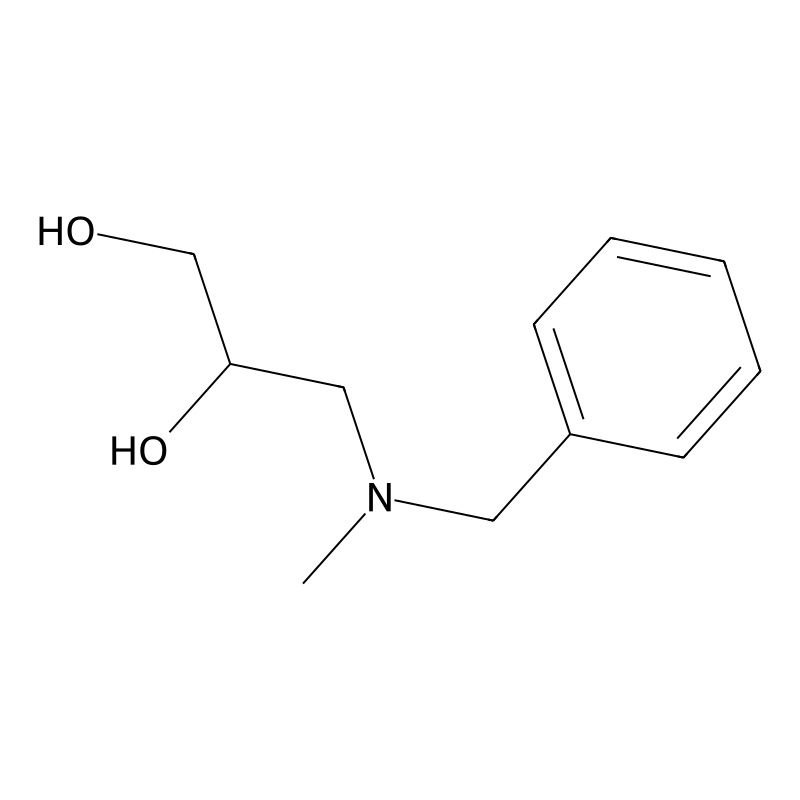

3-(N-Benzyl-N-methylamino)-1,2-propanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While resources like PubChem and supplier websites offer basic information about the compound's structure and properties, no scientific publications or patents directly mentioning its research applications were readily identified.

Potential Areas of Research:

Despite the lack of specific research applications, the chemical structure of 3-Bn-Me-NDP suggests potential areas of exploration:

- Organic synthesis: The presence of both amine and alcohol functional groups could make 3-Bn-Me-NDP relevant in organic synthesis as a building block for more complex molecules.

- Drug discovery: The combination of aromatic and aliphatic groups might hold potential for exploring its interaction with biological targets, although further investigation is needed.

3-(N-Benzyl-N-methylamino)-1,2-propanediol is an organic compound with the molecular formula C₁₁H₁₇NO₂ and a molecular weight of 195.26 g/mol. The compound features a propanediol backbone substituted with a benzyl and a methylamino group at the third carbon position. This unique structure contributes to its potential applications in various fields, particularly in medicinal chemistry and biochemistry.

The uniqueness of 3-(N-Benzyl-N-methylamino)-1,2-propanediol lies in its specific combination of functional groups that may contribute to distinct biological activities compared to these similar compounds.

Research indicates that 3-(N-Benzyl-N-methylamino)-1,2-propanediol exhibits notable biological activity. It may influence various biological pathways due to its structural similarity to neurotransmitters and other bioactive molecules. Specific studies have shown its potential role in:

- Modulating enzyme activity

- Acting as a substrate or inhibitor for certain biochemical pathways

- Exhibiting antimicrobial properties

Further investigation is necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 3-(N-Benzyl-N-methylamino)-1,2-propanediol typically involves the following steps:

- Starting Materials: Benzylamine, methylamine, and 1,2-propanediol are commonly used as starting materials.

- Reaction Conditions: The reaction may be facilitated by using catalysts or specific solvents under controlled temperatures.

- Purification: After synthesis, the product is usually purified through crystallization or chromatographic techniques to isolate the desired compound.

Various protocols exist, with yields reported up to 85% under optimized conditions .

3-(N-Benzyl-N-methylamino)-1,2-propanediol has several applications across different fields:

- Pharmaceuticals: It may serve as a building block in drug development due to its biological activity.

- Biochemical Research: The compound is useful in studying enzyme interactions and metabolic pathways.

- Chemical Manufacturing: It can be utilized in synthesizing more complex organic compounds.

Its versatility makes it an attractive candidate for further research and application development.

Studies on the interactions of 3-(N-Benzyl-N-methylamino)-1,2-propanediol with various biological molecules have revealed its potential effects on:

- Enzymatic Activity: It may modulate the activity of enzymes involved in metabolic pathways.

- Protein Binding: Investigations into how it binds with proteins could provide insights into its mechanism of action.

- Cellular Effects: Preliminary studies suggest it might influence cell signaling pathways, warranting further exploration into its therapeutic implications.

3-(N-Benzyl-N-methylamino)-1,2-propanediol shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

| Compound Name | Structure Features | Unique Aspects | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| 3-Methylamino-1,2-propanediol | Contains a methylamino group without benzyl substitution | Primarily used in bio

The synthesis of 3-(N-Benzyl-N-methylamino)-1,2-propanediol represents a classical example of epoxide ring-opening chemistry utilizing N-substituted amines as nucleophiles [1]. The most prevalent synthetic route involves the reaction between N-benzyl-N-methylamine and epichlorohydrin under basic conditions . This reaction proceeds through the formation of an intermediate epoxide, which is subsequently opened by nucleophilic attack of the amine group . Epoxide ring-opening reactions with amines follow well-established mechanistic pathways that depend significantly on reaction conditions [3] [4]. Under basic conditions, the nucleophile attacks the less substituted carbon of the epoxide ring, following an SN2-like mechanism with inversion of stereochemistry [4] [5]. The reaction typically proceeds through direct nucleophilic attack on the neutral epoxide in basic environments, requiring stronger nucleophiles compared to acidic conditions [6]. The regioselectivity of epoxide ring-opening is particularly important for the synthesis of 3-(N-Benzyl-N-methylamino)-1,2-propanediol [4]. In basic conditions, nucleophilic attack occurs predominantly at the least substituted carbon of epichlorohydrin, leading to the desired product with the amino group positioned at the terminal carbon [5]. This regioselectivity contrasts with acid-catalyzed ring-opening, where the nucleophile typically attacks the more substituted carbon [5]. Mechanistic studies have revealed that the reaction involves initial coordination of the amine nucleophile to the electrophilic carbon of the epoxide ring [4]. The three-membered ring strain of approximately 13 kilocalories per mole provides the driving force for ring-opening [3]. The resulting alkoxide intermediate is subsequently protonated by the solvent or added protic species to yield the final amino alcohol product [4]. Recent investigations have explored alternative catalytic systems for epoxide ring-opening with amines [7]. Lewis acid catalysts such as scandium triflate have demonstrated effectiveness in promoting ring-opening reactions under mild conditions [7]. These catalytic systems typically operate through activation of the epoxide electrophile rather than the nucleophilic amine [7]. Optimization of Base-Catalyzed Synthesis ParametersThe optimization of base-catalyzed synthesis parameters for 3-(N-Benzyl-N-methylamino)-1,2-propanediol synthesis involves careful control of multiple reaction variables [8] [9]. Sodium hydroxide has emerged as the preferred base for this transformation, providing superior yields compared to other alkaline reagents [8] [9]. Temperature EffectsTemperature optimization studies have revealed complex relationships between reaction temperature and product formation [10] [11]. Investigations of epichlorohydrin reactions at various temperatures demonstrate that elevated temperatures generally accelerate reaction rates but may also promote undesired side reactions [10]. Optimal temperatures for amino alcohol synthesis typically range from 25 to 54 degrees Celsius, with higher temperatures showing diminishing returns due to increased byproduct formation [10].

Base Concentration and TypeThe concentration of sodium hydroxide significantly influences both reaction rate and selectivity [8] [9]. Studies have shown that 4 equivalents of sodium hydroxide provide optimal results, with lower concentrations leading to incomplete conversion [8]. The hydrolysis of epichlorohydrin with sodium hydroxide follows predictable kinetics, with lower base concentrations favoring higher selectivity toward the desired amino alcohol product [9]. Comparative studies of different bases have demonstrated the superiority of sodium hydroxide over potassium hydroxide, potassium tert-butoxide, and other alkaline reagents [8]. Sodium hydroxide provides the highest yields of 89% under optimized conditions, while other bases often result in N-methylation side products that reduce overall efficiency [8]. Solvent EffectsSolvent selection plays a crucial role in optimizing reaction outcomes [11] [12]. Polar protic solvents such as methanol have shown particular effectiveness in promoting clean epoxide ring-opening reactions [8]. The solvent serves multiple functions, including solvation of ionic intermediates and facilitation of proton transfer steps [11]. Investigations of solvent-free conditions have revealed mixed results, with some systems showing improved yields but decreased selectivity [8]. The absence of solvent can lead to incomplete mixing of reactants, particularly when using more hindered bases such as sodium tert-butoxide [13]. Kinetic ParametersDetailed kinetic studies of epoxide ring-opening reactions have provided valuable insights into reaction mechanisms and optimization strategies [14] [11]. The activation energy for epichlorohydrin ring-opening with methanol in the presence of Lewis acid catalysts has been determined to be 53 ± 7 kilojoules per mole [15]. These kinetic parameters provide important guidance for process optimization and scale-up considerations [14]. Industrial-Scale Production Challenges and Process IntensificationIndustrial-scale production of 3-(N-Benzyl-N-methylamino)-1,2-propanediol faces several significant challenges that require careful consideration of process design and optimization strategies [16] [17]. The transition from laboratory-scale synthesis to commercial production involves complex technical and economic factors that influence overall process viability [18]. Reaction Rate LimitationsOne of the primary challenges in industrial-scale production is the relatively slow reaction rate at ambient conditions [19]. The reaction between epichlorohydrin and N-benzyl-N-methylamine can take days or weeks to proceed completely at room temperature, depending on specific circumstances [19]. This extended reaction time poses significant challenges for commercial production, requiring either elevated temperatures or enhanced mixing to achieve acceptable throughput [19]. Process intensification strategies have been developed to address these rate limitations [17]. Continuous flow reactors have demonstrated significant advantages over traditional batch processes, with reaction time improvements exceeding 140-fold compared to conventional batch operations [17]. These continuous systems enable better heat and mass transfer, leading to more efficient conversion of starting materials [17]. Process Optimization and ControlIndustrial production requires robust process control systems to maintain consistent product quality and yield [18]. Multivariate optimization approaches have been developed to simultaneously optimize multiple process parameters, including temperature, pressure, and reactant concentrations [18]. These optimization strategies utilize advanced mathematical modeling and statistical analysis to identify optimal operating conditions [18].

Catalyst Deactivation and RegenerationIndustrial processes must address catalyst deactivation mechanisms that can reduce process efficiency over time [21]. Common deactivation modes include poisoning by impurities, sintering at elevated temperatures, and coking from organic deposits [21]. Effective prevention strategies include feed purification, optimal temperature control, and regular monitoring of catalyst performance [21]. Catalyst regeneration procedures have been developed to restore activity and extend catalyst lifetime [21]. These regeneration methods typically involve controlled oxidation to remove organic deposits, followed by reduction to restore active sites [21]. The implementation of these regeneration cycles requires careful scheduling to minimize production downtime [21]. Continuous Monitoring and Quality ControlIndustrial-scale production requires sophisticated analytical systems for real-time monitoring of reaction progress and product quality [18]. Advanced spectroscopic techniques and chromatographic methods enable continuous assessment of conversion rates and product purity [18]. These monitoring systems provide essential feedback for process control and optimization [18]. Quality control protocols must be established to ensure consistent product specifications throughout the production campaign [18]. Statistical process control methods are employed to detect deviations from normal operating conditions and trigger appropriate corrective actions [18]. Byproduct Formation Analysis in Multi-Step SynthesesThe multi-step synthesis of 3-(N-Benzyl-N-methylamino)-1,2-propanediol involves several potential pathways for byproduct formation that can significantly impact overall process efficiency and product purity [22] [23]. Understanding these side reaction mechanisms is essential for developing effective purification strategies and optimizing reaction conditions to minimize undesired products [22]. Primary Byproduct Formation MechanismsThe reaction of epichlorohydrin with N-benzyl-N-methylamine can proceed through multiple competing pathways, leading to various byproduct structures [22]. Under basic conditions, epichlorohydrin can undergo alternative ring-opening reactions that result in different regioisomers or oligomeric products [23]. The formation of symmetrical di(3-epoxyglycidyl-1-propenyl) ether has been observed under specific phase transfer conditions with concentrated sodium hydroxide [23]. Hydrolysis of epichlorohydrin represents a significant competing reaction pathway [9] [11]. This side reaction produces glycerol and sodium chloride as the main products, reducing the availability of epichlorohydrin for the desired amino alcohol formation [9]. The extent of hydrolysis depends strongly on the concentration of sodium hydroxide and reaction temperature [9]. Temperature-Dependent Side ReactionsElevated reaction temperatures can promote various side reactions that generate unwanted byproducts [10] [20]. At temperatures above 60 degrees Celsius, thermal decomposition of the amino alcohol product becomes significant, leading to formation of secondary and tertiary amine derivatives [10]. These thermal degradation products can be difficult to separate from the desired product and may require additional purification steps [10]. Dehydrohalogenation reactions become more prominent at higher temperatures, particularly in the presence of strong bases [23]. These reactions can lead to the formation of vinyl ether derivatives and other unsaturated compounds that complicate product purification [23]. pH-Dependent Byproduct PathwaysThe pH of the reaction medium significantly influences the types and quantities of byproducts formed during synthesis [11]. Under highly alkaline conditions (pH > 12), extensive hydrolysis of epichlorohydrin occurs, leading to formation of chlorohydrin derivatives [11]. These compounds can undergo further reactions to produce dichloropropanol and monochloropropanediol byproducts [11].

Oligomerization and Polymerization Side ReactionsUnder certain conditions, epichlorohydrin can undergo oligomerization reactions that produce higher molecular weight byproducts [9] [23]. These polymerization reactions are particularly favored in concentrated solutions and at elevated temperatures [9]. The resulting oligomeric products can be difficult to separate from the desired amino alcohol and may require specialized purification techniques [9]. The mechanism of oligomerization involves sequential epoxide ring-opening reactions, with each step generating new reactive sites for further chain extension [23]. Control of reaction conditions, particularly temperature and reactant concentrations, is essential for minimizing these undesired polymerization pathways [23]. Analytical Methods for Byproduct IdentificationComprehensive analytical strategies have been developed for identification and quantification of byproducts in amino alcohol synthesis [11]. High-performance liquid chromatography coupled with mass spectrometry provides detailed structural information for unknown byproducts [11]. Gas chromatography techniques are particularly effective for analyzing volatile chlorinated byproducts [11]. Nuclear magnetic resonance spectroscopy serves as a powerful tool for structural elucidation of complex byproduct mixtures [14]. Advanced two-dimensional NMR techniques enable detailed analysis of reaction mixtures and identification of minor byproduct components [14]. Purification Strategies and Byproduct RemovalEffective purification methods have been developed to remove common byproducts from the desired amino alcohol product [16] [17]. Continuous flow synthesis approaches often provide cleaner product profiles compared to batch processes, reducing the burden on downstream purification steps [17]. The elimination of dichloromethane from workup procedures has been achieved in optimized flow processes, simplifying product isolation [17]. Fundamental Thermal Characteristics3-(N-Benzyl-N-methylamino)-1,2-propanediol exhibits distinctive thermodynamic properties characteristic of tertiary amino alcohols. The compound possesses a molecular weight of 195.26 g/mol [1] [2] [3] and demonstrates thermal stability under standard atmospheric conditions with a boiling point of 206°C at reduced pressure (30 mmHg) [3] [4]. The flash point of 171.8°C [3] indicates reasonable thermal stability for handling and storage applications. Phase Transition BehaviorThe thermal behavior of 3-(N-Benzyl-N-methylamino)-1,2-propanediol can be understood through comparison with structurally related amino alcohol compounds. Differential scanning calorimetry studies of similar amino alcohols reveal characteristic phase transition patterns [5] [6] [7]. Related amino alcohol compounds such as 2-amino-2-methyl-1,3-propanediol exhibit well-defined solid-solid phase transitions at 314.8±0.1 K with an associated enthalpy change of 12.41±0.1 kJ/mol [8] [9]. Studies on analogous amino alcohol systems demonstrate that these compounds typically undergo glass transitions in the temperature range of 280-400 K [6] [7]. The presence of both hydroxyl and tertiary amine functionalities contributes to enhanced hydrogen bonding capabilities, which influences the thermal transition behavior [6]. The benzyl substitution in 3-(N-Benzyl-N-methylamino)-1,2-propanediol likely introduces additional van der Waals interactions that may elevate transition temperatures compared to simpler amino alcohols. Thermal Stability AssessmentThe thermal stability of 3-(N-Benzyl-N-methylamino)-1,2-propanediol is enhanced by the tertiary amine structure, which lacks easily abstractable hydrogen atoms compared to primary or secondary amines [10]. Thermal degradation studies of related amino alcohols show that decomposition typically occurs above 200°C, with the onset temperature depending on the specific substituent patterns [10] . The compound's thermal stability is further influenced by the propanediol backbone, which provides structural rigidity through intramolecular hydrogen bonding between the hydroxyl groups and the nitrogen center [6]. This stabilization mechanism is commonly observed in amino alcohol systems and contributes to their utility as thermal energy storage materials [8].

Solubility Behavior in Polar/Non-Polar Solvent SystemsAmphiphilic Solubility Characteristics3-(N-Benzyl-N-methylamino)-1,2-propanediol exhibits amphiphilic solubility behavior due to its dual hydrophilic-lipophilic nature. The propanediol backbone provides hydrophilic character through two hydroxyl groups capable of hydrogen bonding with polar solvents [12] [13]. Simultaneously, the N-benzyl substituent introduces significant lipophilic character that enhances solubility in less polar media [13]. Polar Solvent InteractionsIn polar protic solvents, the compound demonstrates enhanced solubility through multiple hydrogen bonding interactions. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the tertiary amine nitrogen serves as a hydrogen bond acceptor [14] [13]. This multi-site hydrogen bonding capability results in favorable solvation in alcohols, glycols, and water-alcohol mixtures [12]. Studies on related amino alcohol systems indicate that the presence of both hydroxyl and amine functionalities creates synergistic solvation effects in polar media [14]. The benzyl group, while primarily lipophilic, can also participate in π-π stacking interactions with aromatic solvents [15], contributing to solubility in polar aromatic systems. Non-Polar Solvent BehaviorThe solubility in non-polar solvents is primarily governed by the benzyl substituent and the hydrocarbon portions of the propanediol chain [15]. The aromatic benzyl group provides compatibility with aromatic non-polar solvents through π-π interactions and van der Waals forces [15]. However, the presence of two hydroxyl groups and the tertiary amine nitrogen significantly limits solubility in purely aliphatic non-polar solvents. Mixed Solvent SystemsThe compound likely exhibits optimal solubility in mixed polar-non-polar solvent systems where both the hydrophilic and lipophilic portions can be effectively solvated [16] [12]. This behavior is characteristic of amphiphilic molecules and suggests potential applications in formulations requiring co-solvency effects [12]. Research on similar amino alcohol surfactants demonstrates that optimal solubility often occurs in binary solvent mixtures with intermediate polarity [16] [17]. The specific solvent composition for maximum solubility would depend on the relative contributions of the hydrophilic propanediol portion and the lipophilic benzyl group [16]. Acid-Base Properties and pKa DeterminationBasicity and Protonation Behavior3-(N-Benzyl-N-methylamino)-1,2-propanediol functions as a Brønsted base due to the lone pair of electrons on the tertiary amine nitrogen. The predicted pKa value of 14.01±0.20 [4] [18] indicates significantly reduced basicity compared to typical aliphatic tertiary amines, which generally exhibit pKa values in the range of 9-11 [19] [20] [21]. Structural Factors Affecting BasicityThe unusually high pKa value (indicating weak basicity) results from several structural factors. The electron-withdrawing effect of the adjacent diol functionality reduces electron density on the nitrogen center, thereby decreasing its proton affinity [22]. Additionally, the benzyl substituent, while typically considered electron-donating through resonance, may exhibit electron-withdrawing inductive effects in this specific molecular environment [22]. The presence of two hydroxyl groups in the 1,2-propanediol backbone creates opportunities for intramolecular hydrogen bonding with the nitrogen lone pair [22]. This interaction stabilizes the neutral form of the molecule and reduces the thermodynamic favorability of protonation [22]. Comparative Analysis with Related CompoundsWhen compared to structurally related compounds, the basicity trend follows expected patterns:

The significantly higher pKa value compared to N-benzyl-N-methylethanolamine (~10.0-10.5) [13] demonstrates the additional electron-withdrawing effect of the second hydroxyl group in the 1,2-propanediol system. Solvent Effects on Acid-Base PropertiesThe acid-base properties of 3-(N-Benzyl-N-methylamino)-1,2-propanediol are expected to vary significantly with solvent environment. Studies on related tertiary amines show that pKa values can shift by several units when measured in different solvents [20]. In less polar solvents, the pKa typically increases due to reduced stabilization of the protonated form [20]. The dielectric constant of the medium plays a crucial role in determining the relative stability of neutral versus protonated forms [25]. In aqueous solutions, the high dielectric constant favors charge separation and stabilizes ionic species, whereas in organic solvents with lower dielectric constants, the neutral form becomes relatively more stable [25]. Surface Activity and Interfacial BehaviorAmphiphilic Structure and Surface Activity3-(N-Benzyl-N-methylamino)-1,2-propanediol possesses inherent surface-active properties due to its amphiphilic molecular structure. The propanediol portion serves as a hydrophilic head group, while the N-benzyl substituent provides the hydrophobic tail necessary for surface activity [26] [13]. This structural arrangement enables the molecule to orient at interfaces with the hydrophilic portion directed toward the aqueous phase and the benzyl group oriented toward the air or oil phase [26]. Surface Tension Reduction CapabilityBased on structural analogy with related compounds, 3-(N-Benzyl-N-methylamino)-1,2-propanediol is expected to demonstrate moderate surface tension reduction capabilities. Comparative data from structurally similar systems provides insight into expected behavior:

The incorporation of the amino functionality typically increases surface tension compared to the parent diol, as observed in the comparison between 1,2-propanediol (35.92 mN/m) and 3-methylamino-1,2-propanediol (41.1 mN/m) [28] [27]. The benzyl substitution in 3-(N-Benzyl-N-methylamino)-1,2-propanediol may provide enhanced surface activity compared to simpler alkyl amino alcohols due to increased hydrophobic character [26]. Interfacial Adsorption PropertiesThe interfacial behavior of 3-(N-Benzyl-N-methylamino)-1,2-propanediol is expected to be influenced by its ability to form oriented monolayers at air-water and oil-water interfaces [29] [13]. The tertiary amine nitrogen can participate in hydrogen bonding with water molecules at the interface, while the benzyl group provides van der Waals interactions with the non-polar phase [13]. Studies on related amino alcohol surfactants demonstrate that the presence of multiple hydroxyl groups enhances interfacial stability through increased hydrogen bonding networks [26] [17]. The 1,2-diol arrangement in 3-(N-Benzyl-N-methylamino)-1,2-propanediol may provide particularly strong interfacial anchoring through chelation-like interactions with water molecules [27]. Critical Micelle Concentration BehaviorWhile specific critical micelle concentration (CMC) data for 3-(N-Benzyl-N-methylamino)-1,2-propanediol is not available, structural considerations suggest moderate surface activity. The relatively short hydrophobic chain (single benzyl group) indicates a higher CMC compared to longer-chain surfactants [26]. The presence of multiple hydrophilic groups (two hydroxyls plus tertiary amine) further supports this expectation by increasing the hydrophilic-lipophilic balance toward the hydrophilic side [26]. Comparative studies on cationic surfactants with similar head group structures show CMC values typically in the range of 10⁻³ to 10⁻⁴ mol/L for benzyl-substituted amino alcohols [26]. The specific CMC for 3-(N-Benzyl-N-methylamino)-1,2-propanediol would likely fall within this range, depending on the precise balance between hydrophilic and hydrophobic contributions [26]. Applications in Interfacial SystemsThe surface-active properties of 3-(N-Benzyl-N-methylamino)-1,2-propanediol suggest potential applications in emulsification and wetting enhancement [13]. The amino alcohol functionality provides pH-responsive behavior, where protonation of the nitrogen center at low pH increases hydrophilicity and alters interfacial properties [13]. This pH-responsive character enables applications in formulations where controlled surface activity is desired [13]. XLogP3 0.5

Other CAS

60278-98-0

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|